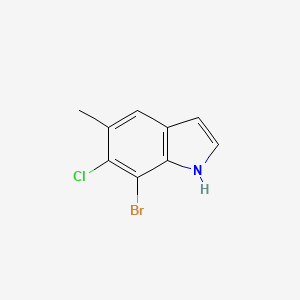
7-Bromo-6-chloro-5-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-5-methyl-1H-indole is a synthetic indole derivative characterized by the presence of bromine, chlorine, and methyl substituents on the indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-5-methyl-1H-indole typically involves the halogenation of 5-methyl-1H-indole. The process includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Chlorination: Employing chlorine gas or N-chlorosuccinimide (NCS) for chlorination.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis, starting from commercially available indole derivatives. The process is optimized for high yield and purity, often using catalytic methods and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloro-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.
Oxidation and Reduction: These reactions modify the electronic properties of the indole ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-6-chloro-5-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-5-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
- 7-Bromo-5-chloro-1H-indazole
- 6-Bromo-1H-indole
- 5-Bromoindole
Comparison: Compared to these similar compounds, 7-Bromo-6-chloro-5-methyl-1H-indole is unique due to the specific arrangement of bromine, chlorine, and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications .
Properties
Molecular Formula |
C9H7BrClN |
|---|---|
Molecular Weight |
244.51 g/mol |
IUPAC Name |
7-bromo-6-chloro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-2-3-12-9(6)7(10)8(5)11/h2-4,12H,1H3 |
InChI Key |
VAZLLRWRNKRWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)Br)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















